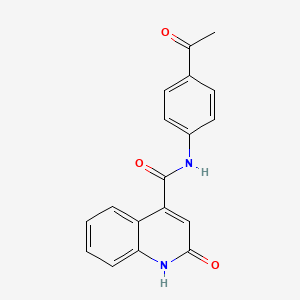

N-(4-acetylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of a crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound has been used in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones via a Michael-type addition of aromatic alcohols to 1-(4-acetylphenyl)-pyrrole-2,5-diones . This method provides an efficient, one-pot synthesis of the Michael adduct in a single step with satisfactory overall yield .

Green Chemistry

The compound has been used in green chemistry applications, specifically in reactions carried out in water. This approach is eco-friendly, highly efficient, gives better yields, and results in faster reactions .

Antibacterial Activity

The compound has shown significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa . This makes it a potential candidate for the development of new antibacterial agents .

Polymer Science

The compound has been used in the preparation of new functional monomers based on vanillin. These monomers have applications in the post-polymerization of amino acids and in the formation of hydrogel thin films .

Thermo-pH Responsive Polymers

The compound has been used in the preparation of thermo-pH responsive polymers. These polymers have potential applications in the delivery of drugs and other biomolecules .

Marine Microbiology

Although there is limited information available, the compound’s identifier “CBMicro_036411” suggests potential applications in marine microbiology. However, further research is needed to confirm this .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AChE) and carbonic anhydrase (hCAs) . These enzymes play crucial roles in neurotransmission and pH regulation, respectively.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the activity of ache and hcas . This inhibition could alter the normal functioning of these enzymes, leading to changes in neurotransmission and pH regulation.

Biochemical Pathways

Given its potential interaction with ache and hcas, it could impact the cholinergic system and carbon dioxide transport .

Result of Action

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)19-18(23)15-10-17(22)20-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJDQZVSKSUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320608 | |

| Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

CAS RN |

372979-13-0 | |

| Record name | N-(4-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)

![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)

![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)